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molecular formula C8H5BrClNO4 B8500986 Methyl 2-bromo-5-chloro-3-nitrobenzoate

Methyl 2-bromo-5-chloro-3-nitrobenzoate

Cat. No. B8500986
M. Wt: 294.48 g/mol
InChI Key: NHFAVZNNBSBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

To a solution of methyl 2-bromo-5-chloro-3-nitrobenzoate (4.0 g, 14 mmol) in methanol (130 ml) at room temperature was added ammonium chloride (7.13 g, 136 mmol) followed by deionized water (65 ml). The mixture was heated to 70° C. in air before the addition of iron (4.55 g, 81.5 mmol). The reaction was stirred at 70° C. for 3 hours, allowed to cool to room temperature and filtered through Kieselgel. The filter pad was washed with MeOH (65 ml) and the filtrate concentrated under reduced pressure. The residue was dissolved in saturated NaHCO3 (50 ml) and EtOAc (100 ml). The phases were separated and the organic phase was washed with saturated NaHCO3(aq) (3×50 ml) before being dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (50 g silica, Isolute cartridge, gradient of eluents; 95:5 Heptane:EtOAc to 7:3 Heptane:EtOAc) to give 1.92 g (48%) of the title compound as a colourless oil. LC-MS 92%, m/z=268.8/265.8/267.6, 1H NMR (500 MHz, Chloroform-d) δ 7.08 (1H, d, J=2.36 Hz), 6.86 (1H, d, J=2.36 Hz), 4.34-4.49 (2H, m), 3.93 (3H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.55 g
Type
catalyst
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([Cl:15])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl-].[NH4+].O>CO.[Fe]>[NH2:12][C:11]1[C:2]([Br:1])=[C:3]([CH:8]=[C:9]([Cl:15])[CH:10]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C=C1[N+](=O)[O-])Cl
Name
Quantity
7.13 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.55 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Kieselgel
WASH
Type
WASH
Details
The filter pad was washed with MeOH (65 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated NaHCO3 (50 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3(aq) (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (50 g silica, Isolute cartridge, gradient of eluents; 95:5 Heptane:EtOAc to 7:3 Heptane:EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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